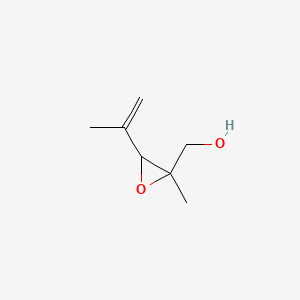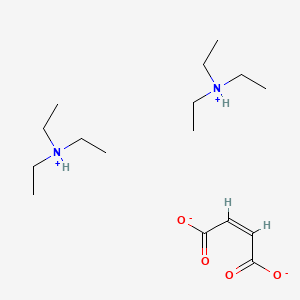
(Triethylammonium)maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Triethylammonium)maleate is a chemical compound with the molecular formula C6H15N.C4H4O4. It is formed by the combination of triethylamine and maleic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Triethylammonium)maleate can be synthesized through the reaction of triethylamine with maleic acid. The reaction typically involves mixing equimolar amounts of triethylamine and maleic acid in a suitable solvent, such as ethanol or water. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions under controlled conditions. The process may include the use of reactors and precise temperature and pressure controls to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Triethylammonium)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other compounds.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
(Triethylammonium)maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies, including enzyme inhibition and protein interactions.
Medicine: Research has explored its potential therapeutic applications, such as in drug formulation and delivery.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Triethylammonium)maleate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with proteins, affecting their function. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(Triethylammonium)maleate can be compared with other similar compounds, such as:
Triethylammonium acetate: Both compounds are formed by the reaction of triethylamine with different acids (maleic acid for this compound and acetic acid for triethylammonium acetate). They share similar properties but differ in their specific applications and reactivity.
Triethylammonium bicarbonate: This compound is another derivative of triethylamine, used primarily as a buffer in chromatography.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the fields of chemistry and biology.
Propiedades
Fórmula molecular |
C16H34N2O4 |
|---|---|
Peso molecular |
318.45 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioate;triethylazanium |
InChI |
InChI=1S/2C6H15N.C4H4O4/c2*1-4-7(5-2)6-3;5-3(6)1-2-4(7)8/h2*4-6H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1- |
Clave InChI |
PNFDNSSZPUGEPI-KSBRXOFISA-N |
SMILES isomérico |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(=C\C(=O)[O-])\C(=O)[O-] |
SMILES canónico |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(=CC(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)

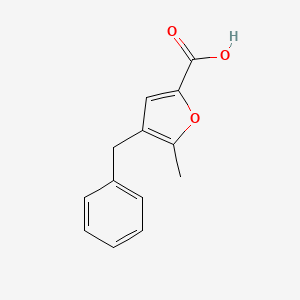
![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
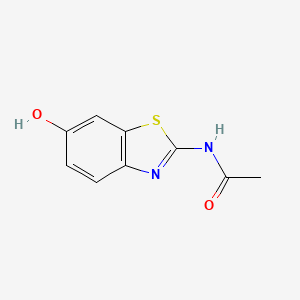
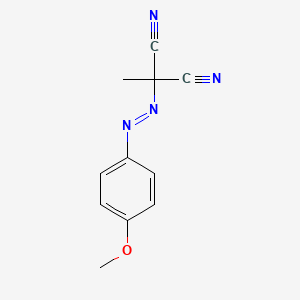
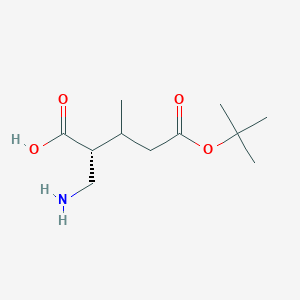
![1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium](/img/structure/B13827460.png)
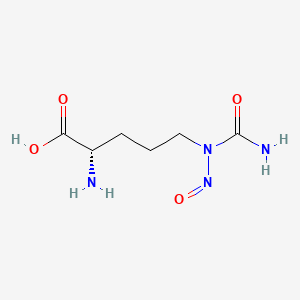
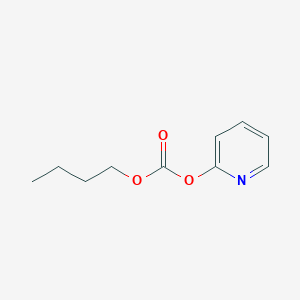
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid](/img/structure/B13827478.png)
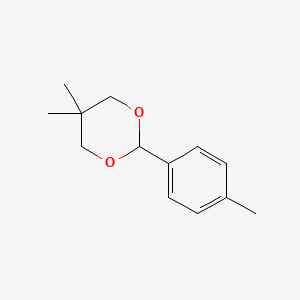
![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester](/img/structure/B13827484.png)
